N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Key structural attributes include:
- Position 2: A phenyl group.
- Position 5: An ethyl substituent.
- Position 7: A carboxamide moiety linked to a 4-bromophenyl group.
This scaffold is structurally analogous to kinase inhibitors (e.g., JAK/STAT pathway modulators), where the pyrazolo-pyridine system often serves as a pharmacophore .
Properties
IUPAC Name |
N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-25-12-17(20(27)23-15-10-8-14(22)9-11-15)19-18(13-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIWZVGLIZVVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions to form the final pyrazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit cholinesterase activity, affecting neurotransmission .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key analogs and their substituent-driven differences:
Impact of Substituent Modifications
a) Position 5 Modifications
- Ethyl vs.
- Ethyl vs. Methyl : The 5-methyl analog () lacks the carboxamide group, reducing hydrogen-bonding capacity and molecular weight, which may limit target affinity.
b) Carboxamide Phenyl Group Variations
- 4-Bromo vs. 4-Ethoxy : Replacing bromine (electron-withdrawing) with ethoxy (electron-donating) alters electronic properties. Bromine may improve binding to hydrophobic pockets, while ethoxy could enhance solubility .
c) Core Modifications
- KEV () : Features a 1-methylpyrazole substituent and a chloromethoxyphenyl group, suggesting tailored selectivity for kinase targets (e.g., JAK inhibitors). The chloro group may enhance halogen bonding in enzymatic pockets.
Biological Activity
N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that belongs to the class of pyrazolo[4,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
The compound features a bromophenyl group , an ethyl group , and a carboxamide moiety , which contribute to its unique chemical properties. The presence of the bromine atom enhances its reactivity and may influence its biological interactions.
Research indicates that this compound interacts with several key biological targets:
- Inhibition of BRD4 : The compound binds to the N-terminal bromodomain of bromodomain-containing protein 4 (BRD4), inhibiting its activity. This interaction is crucial as BRD4 is involved in regulating gene expression and cell cycle progression.
- Cell Proliferation and Apoptosis : In various cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. The mechanism involves modulation of signaling pathways associated with cell cycle regulation and apoptosis .
- Gene Expression Modulation : The compound affects transcription factors and histone acetylation, leading to altered gene expression profiles in treated cells.
Biological Activity Data
The following table summarizes the biological activity of this compound in various cancer models:
| Cancer Type | Inhibition (%) | Mechanism |
|---|---|---|
| Leukemia | 77 | Induction of apoptosis |
| Non-small cell lung cancer | 64 | Cell cycle arrest |
| Colon cancer | 62 | Inhibition of proliferation |
| CNS cancer | 45 | Apoptotic signaling pathways |
| Melanoma | 72 | Modulation of MAPK pathways |
| Ovarian cancer | 40 | Inhibition of metastasis |
| Renal cancer | 69 | Induction of cell death |
| Prostate cancer | 52 | Inhibition of BRD4 |
| Breast cancer | 61 | Apoptosis induction |
Case Studies
Several studies have investigated the effects of this compound on different cancer types:
- Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in significant down-regulation of metalloproteinase MMP-9 and up-regulation of p21 and p27 proteins. This led to G1 phase cell cycle arrest and enhanced apoptosis in lung cancer cells .
- Breast Cancer Research : In breast cancer models, the compound was shown to modulate E-cadherin and N-cadherin expression levels, indicating its potential role in inhibiting epithelial-mesenchymal transition (EMT) and thus reducing metastasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
